AZD4547

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

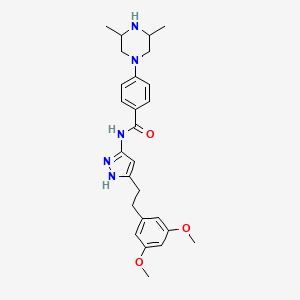

AZD4547 is a potent, selective small-molecule inhibitor targeting fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. Structurally, it belongs to the pyrazole derivative class, distinct from other FGFR inhibitors like erdafitinib (quinoxaline) and pemigatinib (tetra-azatricyclotridecatetraene) . Its mechanism involves competitive binding to the ATP pocket of FGFRs, inhibiting downstream signaling pathways such as MAPK/ERK, PI3K/Akt, and mTOR, which are critical for cell proliferation, survival, and stemness . Preclinical studies demonstrate its efficacy in FGFR-deregulated cancers, including breast, gastric, and endometrial tumors, with IC50 values ranging from 1.18 µM (MDA-MB-361 breast cancer cells) to sub-nanomolar potency in kinase assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.

The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Bioconjugation with Quantum Dots

AZD4547 was covalently linked to carboxyl-functionalized QDs using carbodiimide chemistry for FGFR imaging :

This reaction produced QD-AZD4547 conjugates with retained FGFR-binding activity, confirmed by competitive assays .

Nuclear Magnetic Resonance (NMR)

-

Amine-AZD4547 : Structural validation via ¹H NMR and ¹³C NMR confirmed successful linker attachment .

-

Key Peaks :

-

Aromatic protons (δ 6.5–7.5 ppm) from benzamide and pyrazole moieties.

-

Methoxy groups (δ 3.8 ppm) from 3,5-dimethoxyphenyl substituents.

-

High-Performance Liquid Chromatography (HPLC)

Stability and Solubility Data

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 9.27 mg/mL (20 mM) | |

| Storage Stability | Stable at -20°C for >12 months | |

| Molecular Weight | 463.56 g/mol | |

| Formula | C₂₆H₃₃N₅O₃ |

Critical Reaction Insights

Scientific Research Applications

Breast Cancer

AZD4547 has shown significant promise in treating breast cancer, particularly in cases with overexpression of ErbB2 (HER2). A study demonstrated that this compound reduced the stemness of mammary epithelial cells and inhibited tumor-initiating cell populations. The compound downregulated key signaling pathways, including RTK and Wnt/β-catenin, which are critical for tumor progression .

Clinical Trials:

- In a Phase IIa trial (RADICAL), this compound was combined with anastrozole or letrozole for estrogen receptor-positive metastatic breast cancer patients resistant to aromatase inhibitors. The trial reported a 10% objective response rate with several patients achieving stable disease .

Lung Cancer

This compound has been evaluated in clinical settings for lung cancer patients with FGFR1 amplification. While initial studies did not yield significant responses in this subgroup, further exploration into different combinations and dosing regimens continues to be a focus .

NTRK Fusion-Driven Cancers

Recent research indicates that this compound may also be effective against cancers driven by NTRK fusions. In vitro studies have shown that this compound inhibits TRKA/B/C activity, suggesting its potential as a treatment option for NTRK fusion-positive tumors .

Gastric Cancer

This compound has demonstrated anti-tumor activity in gastric cancer models as well, with ongoing clinical trials assessing its efficacy in this area. The drug's ability to target multiple FGFRs may reduce the risk of resistance seen with other therapies .

Safety and Tolerability

The safety profile of this compound has been generally acceptable across studies, though some adverse events such as retinal pigment epithelial detachments have been reported. These events were mostly asymptomatic and reversible . Continuous monitoring of patient responses and side effects remains crucial as further studies are conducted.

Emerging Research Directions

Ongoing research is exploring the use of this compound in combination therapies and its role in other malignancies beyond those currently studied. The potential for drug repositioning is also being investigated to expand its therapeutic applications.

Summary Table of Clinical Findings

| Cancer Type | Study Phase | Objective Response Rate | Notable Outcomes |

|---|---|---|---|

| Breast Cancer | Phase IIa | 10% | Combination with anastrozole/letrozole showed stable disease rates |

| Lung Cancer | Phase II | Not significant | Limited efficacy observed; further studies ongoing |

| NTRK Fusion-Driven Cancers | Preclinical | Potent inhibition | Effective against TRKA/B/C activity |

| Gastric Cancer | Ongoing | TBD | Evaluating efficacy in clinical trials |

Mechanism of Action

The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Mechanistic Comparison with Similar FGFR Inhibitors

Table 1: Structural and Binding Profiles of FGFR Inhibitors

| Compound | Chemical Class | Key Binding Interactions (FGFR1) | Unique Features |

|---|---|---|---|

| AZD4547 | Pyrazole derivative | E562, A564 (hinge region) | RIPK1 inhibition; salt bridge with E571* |

| Erdafitinib | Quinoxaline derivative | A564 | FDA-approved for urothelial carcinoma |

| Pemigatinib | Tetra-azatricyclotridecatetraene | A564 | FDA-approved for cholangiocarcinoma |

| CPL304110 | Pyrazole derivative | E562, A564, E571 (salt bridge) | Enhanced stability via E571 interaction |

| BGJ398 | Benzodiazepine derivative | ATP-binding pocket (unspecified residues) | Potent in endometrial cancer models |

This compound and CPL304110 share a pyrazole backbone and interact with E562 and A564 in FGFR1’s hinge region. In contrast, erdafitinib and pemigatinib bind only A564, limiting their interaction complexity.

Comparative Potency and Selectivity Profiles

Table 2: In Vitro Potency of FGFR Inhibitors

| Cell Line/Model | This compound (IC50) | BGJ398 (IC50) | Erdafitinib (IC50) |

|---|---|---|---|

| MDA-MB-361 (breast) | 1.18 µM | 1.5 µM* | N/A |

| AN3-CA (endometrial) | 4 nM | 10 nM | N/A |

| SNU-16 (gastric, FGFR2+) | 6.25 mg/kg† | N/A | N/A |

| RIPK1 kinase inhibition | 10 µM‡ | No activity | No activity |

*BGJ398 data from supplementary figures ; †Dose for tumor regression in PDGCX models ; ‡KINOMEscan affinity .

This compound exhibits superior potency to BGJ398 and SU5402 in ErbB2+ breast cancer cells (lower IC50 values) . It also uniquely inhibits RIPK1 at 10 µM, a feature absent in erdafitinib and infigratinib .

Differential Effects on Signaling Pathways and Therapeutic Outcomes

This compound suppresses FGFR-driven pathways (Akt, Erk, mTOR) and Wnt/β-catenin signaling, reducing cancer stem cell (CSC) populations (e.g., ALDH+ cells in breast cancer) . This compound’s dual inhibition of FGFR and RIPK1 enhances its anti-inflammatory and anti-necroptotic activity, making it viable for TNF-induced shock models .

Combination Therapy Synergy

- With PI3K/Akt inhibitors : Combining this compound with BKM120 (PI3K inhibitor) enhances growth inhibition in bladder cancer cells (e.g., RT112) by downregulating phospho-Akt and MMP2 .

- With chemotherapy: this compound synergizes with 5-FU, docetaxel, or irinotecan in FGFR2-amplified gastric cancer, achieving 82–100% tumor growth inhibition vs. 25–60% for monotherapy .

Unique Off-Target Activities: RIPK1 Inhibition in Necroptosis

This compound blocks necroptosis by selectively inhibiting RIPK1 (Pearson’s r = 0.839 vs. H-89) at nanomolar concentrations, unlike erdafitinib and infigratinib . This RIPK1 activity is independent of FGFR inhibition and rescues mice from TNF-induced lethal shock, suggesting applications in inflammatory diseases .

Resistance Mechanisms and Context-Dependent Efficacy

Resistance arises in FGFR-mutant or chemo-resistant cells (e.g., A2780-CP20 ovarian cells) due to compensatory pathways like c-Met or Akt activation . STAT3 knockdown restores this compound sensitivity in FGFR1 V561M gatekeeper mutant models, highlighting the role of adaptive signaling .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm AZD4547's selectivity for FGFR isoforms in vitro?

- Methodological Answer: To assess selectivity, perform in vitro kinase profiling using recombinant kinase assays at ATP concentrations near the Km value. Measure IC50 values for FGFR1-3 and compare them to off-target kinases (e.g., KDR, IGFR). Validate cellular specificity via phosphorylation assays of downstream markers (e.g., FRS2, PLCγ, MAPK) using Western blotting in FGFR-deregulated vs. non-amplified cell lines. Triplicate experiments and geometric mean calculations ensure reproducibility .

Q. How should researchers design assays to quantify this compound-induced apoptosis in preclinical models?

- Methodological Answer: Use Annexin V/PI flow cytometry to measure apoptosis after 72-hour this compound exposure at concentrations spanning the IC50 (e.g., 30 nM–1 µM). Combine with Western blotting for cleaved caspase-3 and PARP in lysates. Include cell lines with varying Bcl2/BIM ratios to account for apoptotic protein dynamics .

Q. What pharmacodynamic markers are most reliable for assessing this compound efficacy in xenograft models?

- Methodological Answer: Monitor tumor phospho-FGFR1-3 levels via IHC or Western blot. Secondary markers include phospho-ERK, phospho-PLCγ, and Ki67 (proliferation). Collect plasma samples to correlate drug exposure with target modulation. Use FGFR2-amplified models (e.g., SNU-16 gastric cancer) for robust response validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's modulation of AKT phosphorylation across cancer cell lines?

- Methodological Answer: Context-dependent AKT signaling arises from baseline PI3K activation (e.g., in myeloma/leukemia lines). Use phospho-kinase arrays to profile signaling pathways pre- and post-treatment. Compare cell lines with/without PI3K mutations and validate via siRNA knockdown. Time-course experiments (e.g., 24–72 hours) clarify transient vs. sustained effects .

Q. What strategies mitigate resistance to this compound in FGFR-driven cancers?

- Methodological Answer: Resistance mechanisms include EMT induction and autophagy. Co-treatment with autophagy inhibitors (e.g., chloroquine) or PI3K/AKT inhibitors can restore sensitivity. In gastric cancer, combine this compound with chemotherapy (e.g., cisplatin) to enhance efficacy via synergistic apoptosis (combination index <1.0). Validate using isobologram analysis .

Q. How should biomarker-driven clinical trials for this compound be designed to optimize patient selection?

- Methodological Answer: Prioritize tumors with FGFR1-3 amplifications/mutations via FISH (FGFR:CEP ratio ≥2) or NGS. Include pharmacodynamic endpoints (e.g., tumor phospho-FGFR suppression ≥95% at 2 hours post-dose). Stratify patients by FGFR2 mRNA/protein levels, as these predict sensitivity better than amplification status alone .

Q. What methodologies identify synergistic drug combinations with this compound in taxane-resistant HNSCC?

- Methodological Answer: Screen combinatorial efficacy using viability assays (MTT/CCK8) and calculate synergy via Chou-Talalay analysis. Target the FGFR/Akt/SOX2 axis: pretreat cells with this compound to downregulate SOX2, then administer paclitaxel. Validate in vivo using orthotopic models with Ki67 and TUNEL staining .

Q. Data Analysis & Contradiction Management

Q. How should researchers analyze discordant results in this compound’s efficacy across FGFR1-amplified PDX models?

- Methodological Answer: Discrepancies may stem from FGFR1 protein expression heterogeneity. Perform parallel IHC and FISH on PDX tumors to correlate gene amplification with protein levels. Exclude models with low FGFR1 expression (e.g., L133 lung model) from efficacy analyses. Use RNA-seq to identify compensatory pathways (e.g., IGF1R) .

Q. What statistical approaches are optimal for interpreting this compound’s variable antitumor activity in vitro vs. in vivo?

- Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. For in vivo studies, use mixed-effects models to account for tumor growth kinetics. Meta-analysis of preclinical data (e.g., TGI values) identifies dose-exposure-response relationships .

Q. Experimental Design Considerations

Q. What controls are essential when testing this compound in combination with immune checkpoint inhibitors?

- Methodological Answer: Include monotherapy arms (this compound alone, checkpoint inhibitor alone) and vehicle controls. Monitor T-cell infiltration via flow cytometry (CD4+/CD8+ ratios) and myeloid-derived suppressor cells (MDSCs). Use syngeneic models (e.g., 4T1 breast cancer) to assess immune microenvironment changes .

Q. How can researchers standardize this compound dosing across species in translational studies?

Properties

Molecular Formula |

C26H33N5O3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32) |

InChI Key |

VRQMAABPASPXMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.